Didesethyl Chloroquine Hydroxyacetamide-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantification of chloroquine metabolites in biological matrices is often compromised by matrix effects and ion suppression. Didesethyl Chloroquine Hydroxyacetamide-d4 resolves this as a precise deuterated internal standard. • +4 Da mass shift enables unambiguous MS distinction from the target analyte. • Deuterium placement on the pentyl chain ensures co-elution, effectively correcting for matrix-induced bias. • Solubility in chloroform, dichloromethane, DMF, and methanol streamlines stock solution and calibration standard preparation.

Molecular Formula C16H20ClN3O2
Molecular Weight 325.82 g/mol
CAS No. 1216956-86-3
Cat. No. B565001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesethyl Chloroquine Hydroxyacetamide-d4
CAS1216956-86-3
Synonyms4-(4’-Glycolamidyl-1’-methyl-3,4-d4-butylamino)-7-chloroquinoline; 
Molecular FormulaC16H20ClN3O2
Molecular Weight325.82 g/mol
Structural Identifiers
InChIInChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2
InChIKeyMJFOIOWFYPCSSQ-BRVWLQDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesethyl Chloroquine Hydroxyacetamide-d4 Analytical Baseline


Didesethyl Chloroquine Hydroxyacetamide-d4 (CAS 1216956-86-3) is a stable isotope-labeled derivative of the chloroquine metabolite Didesethyl Chloroquine Hydroxyacetamide. The compound features a deuterated pentyl side chain (1,1,2,2-tetradeutero substitution), resulting in a nominal mass shift of +4 Da relative to the unlabeled analog (MW 325.83 vs. 321.80) . This mass difference enables its primary application as an internal standard (IS) for quantitative LC-MS/MS analysis of chloroquine metabolites in biological matrices . The compound is also documented as an intermediate in the preparation of labeled Cletoquine Oxalate [1].

Isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis of chloroquine metabolites
Deuterated pentyl chain designed to promote co-elution with unlabeled analyte
Defined solubility and storage profiles support efficient method development

Didesethyl Chloroquine Hydroxyacetamide-d4: Why Generic Standards Fail


Direct substitution with the unlabeled compound Didesethyl Chloroquine Hydroxyacetamide (CAS 1159977-30-6) or other deuterated chloroquine analogs (e.g., Chloroquine-d5, Desethylchloroquine-d4) is analytically invalid for specific applications. The unlabeled compound lacks the +4 Da mass offset required for distinction in MS, precluding its use as an internal standard . Alternative deuterated standards, while isotopically labeled, are chemically distinct species that may exhibit different retention times, ionization efficiencies, or recovery profiles in the target assay, introducing unacceptable quantification bias [1]. The specific deuterium placement on the pentyl chain of Didesethyl Chloroquine Hydroxyacetamide-d4 is critical to minimize deuterium-hydrogen exchange and ensure co-elution with the specific analyte of interest . The quantitative evidence below substantiates the necessity of this precise labeled compound.

!
Unlabeled analog lacks the necessary mass offset for MS distinction, precluding its use as an internal standard.
!
Alternative deuterated chloroquine standards (e.g., Chloroquine-d5) are chemically distinct and may exhibit different retention, ionization, or recovery, introducing quantification bias.
!
Deuterium placement on the pentyl chain is critical to minimize H/D exchange; alternative labeling sites may compromise co-elution reliability.

Didesethyl Chloroquine Hydroxyacetamide-d4 Differentiation Evidence


Mass Shift for Internal Standard Quantification

The compound Didesethyl Chloroquine Hydroxyacetamide-d4 provides a +4.03 Da mass shift relative to the unlabeled analyte Didesethyl Chloroquine Hydroxyacetamide (MW 321.80) . This exact mass difference is essential for its function as an internal standard in LC-MS/MS, allowing the mass spectrometer to distinguish between the analyte and IS signals without spectral overlap . In contrast, the unlabeled compound cannot be differentiated from the endogenous analyte, precluding its use for accurate quantification.

Mass Shift
Head-to-head
+4.03 Da vs unlabeled
Enables unambiguous MS distinction from analyte
Fundamental prerequisite for internal standard use
LC-MS/MS Bioanalysis Stable Isotope Labeling

Deuterium Placement for Chromatographic Co-Elution

The specific placement of four deuterium atoms on the pentyl side chain (1,1,2,2-tetradeutero substitution) is designed to ensure near-identical chromatographic behavior between the labeled IS and the unlabeled analyte. Studies on deuterated internal standards demonstrate that inappropriate deuterium placement (e.g., on exchangeable protons or near polar functional groups) can lead to significant retention time shifts (ΔtR) that compromise method accuracy [1]. While class-level inference suggests the pentyl-d4 labeling on this compound is optimized to minimize such shifts, direct experimental ΔtR data for this specific compound versus its unlabeled analog is not available in the public domain.

Co‑elution Design
Class-level inference
Pentyl‑d4 labeling
Expected to minimize retention time shift
Direct ΔtR data not publicly available
Chromatography Isotope Effects Method Validation

Defined Solubility for Method Development

Didesethyl Chloroquine Hydroxyacetamide-d4 is documented as a pale brown solid (foam) with confirmed solubility in chloroform, dichloromethane, dimethylformamide (DMF), and methanol [1]. In contrast, the unlabeled analog Didesethyl Chloroquine Hydroxyacetamide (CAS 1159977-30-6) has a molecular weight of 321.80 and is also reported as a pale brown solid, but its specific solubility in these solvents is less consistently documented across vendor sources . This defined solubility profile for the -d4 compound provides a reliable starting point for method development, eliminating the need for empirical solubility screening.

Solubility Profile
Reported
Chloroform, DCM, DMF, methanol
Supports stock solution preparation
Less defined for unlabeled analog
Method Development Sample Preparation Solubility

Labeled Cletoquine Oxalate Intermediate

The compound is explicitly noted as an intermediate in the preparation of labeled Cletoquine Oxalate, a compound of interest in COVID-19-related research . This application is specific to the -d4 labeled form; the unlabeled compound (CAS 1159977-30-6) is also noted as a precursor to Cletoquine Oxalate, but the use of the deuterated intermediate allows for the synthesis of isotopically labeled Cletoquine derivatives for use as internal standards in pharmacokinetic studies .

Synthetic Intermediate
Supporting evidence
Enables labeled Cletoquine Oxalate
Expands isotopically labeled standard suite
Specific to -d4 form
Synthetic Intermediate Cletoquine COVID-19 Research

Storage Conditions for Compound Stability

Vendor specifications indicate that Didesethyl Chloroquine Hydroxyacetamide-d4 should be stored at 2-8°C to maintain stability . In comparison, the unlabeled compound Didesethyl Chloroquine Hydroxyacetamide is typically stored under similar refrigerated conditions, but explicit storage temperature ranges are less frequently specified in public datasheets . The clear 2-8°C specification for the -d4 compound provides unambiguous guidance for laboratory storage, reducing the risk of degradation due to improper handling.

Storage Stability
Reported
2–8 °C recommended
Minimizes degradation risk
Explicit specification for -d4
Stability Storage Shelf Life

Didesethyl Chloroquine Hydroxyacetamide-d4 Validated Applications


LC-MS/MS Quantification of Chloroquine Metabolites

Didesethyl Chloroquine Hydroxyacetamide-d4 serves as an optimal internal standard for the accurate quantification of the unlabeled metabolite Didesethyl Chloroquine Hydroxyacetamide in plasma, whole blood, or tissue samples. The +4 Da mass shift allows for unambiguous MS distinction, while the strategic deuterium placement on the pentyl chain promotes co-elution with the analyte, effectively correcting for matrix effects and ion suppression during LC-MS/MS analysis .

Synthesis of Labeled Cletoquine Derivatives

This compound is a key intermediate for the preparation of deuterium-labeled Cletoquine Oxalate . The labeled Cletoquine product can then be utilized as an internal standard for LC-MS/MS assays monitoring Cletoquine or related compounds in pharmacokinetic and drug metabolism studies, particularly those related to COVID-19 therapeutic research .

Method Development for Pharmacokinetic Studies

The defined solubility profile of Didesethyl Chloroquine Hydroxyacetamide-d4 in chloroform, dichloromethane, DMF, and methanol streamlines the preparation of stock solutions and calibration standards. This, combined with the clear storage specification of 2-8°C , supports the efficient development and validation of robust analytical methods for quantifying chloroquine metabolites in clinical and preclinical pharmacokinetic investigations [1].

Stable Isotope Dilution Assays for Clinical Toxicology

In clinical toxicology settings where precise measurement of chloroquine metabolites is required (e.g., therapeutic drug monitoring or overdose cases), Didesethyl Chloroquine Hydroxyacetamide-d4 can be employed in stable isotope dilution assays. The method leverages the mass difference to provide high accuracy and precision, even in the presence of complex biological matrices, supporting reliable clinical decision-making.

Application
Selection Property
Validation Focus
Bioanalysis of chloroquine metabolites
Stable isotope-labeled internal standard with designed co-elution
MS signal differentiation, matrix effect correction
Synthesis of labeled Cletoquine standards
Deuterated precursor for isotopically labeled Cletoquine
Isotopic purity, synthetic pathway verification
Bioanalytical method development
Pre-characterized solubility and storage stability
Sample preparation efficiency, standard reliability
Toxicology research sample analysis
Stable isotope dilution assay capability
Precision in research matrices, cross-method consistency

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